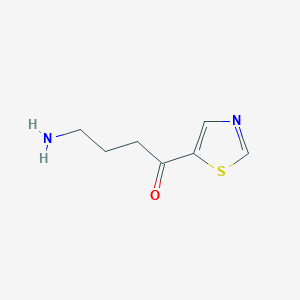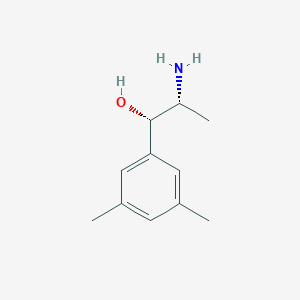![molecular formula C16H10Cl3NO B13153794 2-chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13153794.png)
2-chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro group and a dichlorophenyl group attached to an indole moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethanone typically involves the reaction of 2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
2-chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and an appropriate solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethanone involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-chloro-1-(2,4-dibromophenyl)ethanone: Similar structure but with bromine atoms instead of chlorine.
1-(2,4-dichlorophenyl)ethanone: Lacks the indole moiety.
2-chloro-1-(2-chlorophenyl)ethanone: Similar but with fewer chlorine atoms.
Uniqueness
2-chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethanone is unique due to the presence of both the indole moiety and the dichlorophenyl group, which contribute to its distinct chemical and biological properties. The combination of these structural features enhances its potential for diverse applications in scientific research and medicine.
特性
分子式 |
C16H10Cl3NO |
|---|---|
分子量 |
338.6 g/mol |
IUPAC名 |
2-chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C16H10Cl3NO/c17-8-14(21)15-11-3-1-2-4-13(11)20-16(15)10-6-5-9(18)7-12(10)19/h1-7,20H,8H2 |
InChIキー |
HNBWDJCSEPTKFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13153743.png)
![2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13153758.png)








![4-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13153812.png)
